2-Methyl-6-(3-thienyl)pyridine
Overview
Description
“2-Methyl-6-(3-thienyl)pyridine” is a chemical compound that contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom . The compound also contains a methyl group and a thienyl group attached to the pyridine ring .
Synthesis Analysis
The synthesis of substituted pyridines, such as “this compound”, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a methyl group attached at the 2-position and a thienyl group attached at the 6-position . The pyridine ring is a six-membered heterocyclic ring with one nitrogen atom .Scientific Research Applications
1. Metabotropic Glutamate Receptor Antagonism
2-Methyl-6-(phenylethynyl)pyridine, closely related to 2-Methyl-6-(3-thienyl)pyridine, has been studied as a potent noncompetitive mGlu5 receptor antagonist. This compound exhibits potential in addressing shortcomings such as off-target activity and poor aqueous solubility in therapeutic agents, with applications in models of anxiety (Cosford et al., 2003).
2. Fluorescence Studies and Antitumor Properties
Thieno[3,2-b]pyridine derivatives, including those structurally related to this compound, have shown notable fluorescence quantum yields and solvatochromic behavior. These derivatives, when incorporated into lipid membranes or nanoliposome formulations, display potential for drug delivery applications in antitumor therapies (Carvalho et al., 2013).
3. Catalytic Activity in Ethylene Oligomerization
The structural variation in thienyl-iminopyridine ligands, akin to this compound, significantly influences the catalytic activity of cobalt(II) complexes in ethylene oligomerization. These variations can dictate the selectivity and efficiency in the conversion of ethylene to α-olefins, demonstrating the relevance in catalytic processes (Bianchini et al., 2007).
4. Application as Disperse Dyes
Pyridine-thieno[2,3-b]pyridine derivatives, structurally similar to this compound, have been synthesized and applied as disperse dyes on polyester fibers. Their spectral characteristics and fastness properties suggest potential applications in the textile industry (Ho, 2005).
5. Photophysical Characterization in Platinum Complexes
2-(2-Thienyl)pyridine derivatives have been utilized as cyclometallating ligands in the synthesis of luminescent platinum complexes. These complexes, including variations related to this compound, exhibit distinct photoluminescence and electronic absorption spectra, with potential applications in materials science and luminescence studies (Kozhevnikov et al., 2009).
Safety and Hazards
Future Directions
The future directions for “2-Methyl-6-(3-thienyl)pyridine” could involve further exploration of its synthesis methods and potential applications. One study suggests the need for a single robust method allowing the selective introduction of multiple functional groups to pyridine . Another study suggests the potential for developing new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
2-methyl-6-thiophen-3-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-3-2-4-10(11-8)9-5-6-12-7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAGSBLOEKQHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.